molecular formula C12H14BrClO2 B14049217 1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one

Cat. No.: B14049217
M. Wt: 305.59 g/mol
InChI Key: WJEWLGQGSDRELC-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 5-(bromomethyl)-2-ethoxyphenyl group and a chlorine atom. The bromomethyl (-CH2Br) and ethoxy (-OCH2CH3) groups at the 5- and 2-positions of the phenyl ring, respectively, confer distinct electronic and steric properties. The chlorine atom at the 3-position of the ketone enhances electrophilicity, making the compound reactive toward nucleophilic substitution or elimination reactions.

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-ethoxyphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO2/c1-2-16-12-4-3-9(7-13)5-10(12)6-11(15)8-14/h3-5H,2,6-8H2,1H3

InChI Key

WJEWLGQGSDRELC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxybenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The chloropropanone moiety can participate in aldol condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups like amines or thiols.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloropropanone moiety can also interact with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Research Findings and Implications

  • Charge Distribution : NPA would highlight localized positive charges on the target’s carbonyl carbon and bromomethyl group, directing site-specific reactivity.
  • Crystallographic Robustness : SHELX refinements are critical for resolving the target’s complex crystal structure, particularly H-bonding networks involving ethoxy groups.
  • Design Strategies : Substituting ethoxy with methoxy (as in ) could tune solubility, while allylic bromination (as in ) might introduce conjugation for photochemical applications.

Biological Activity

1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bromomethyl group and an ethoxy-substituted phenyl ring attached to a chloropropanone backbone. Its molecular formula is C12H14BrClO, with a molecular weight of approximately 295.60 g/mol. The presence of halogenated groups enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound primarily stems from its electrophilic nature , allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein function, potentially inhibiting or altering biological pathways critical for disease processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Its ability to disrupt microbial membranes and inhibit growth has been observed in various bacterial strains.
  • Enzyme Modulation : The compound may interact with specific enzymes, leading to altered metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionModulates activity of specific enzymes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Assessment : In vitro tests demonstrated that the compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Enzyme Interaction Studies : Research focused on the interaction between the compound and cytochrome P450 enzymes showed that it could act as a competitive inhibitor, potentially affecting drug metabolism in vivo .

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